1-(4-FLUOROPHENYL)-4-{4-[(PYRROLIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE
Overview
Description
1-(4-FLUOROPHENYL)-4-{4-[(PYRROLIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrrolidinylmethylbenzoyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-(4-FLUOROPHENYL)-4-{4-[(PYRROLIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the piperazine ring.
Attachment of the Pyrrolidinylmethylbenzoyl Group: This can be achieved through a series of reactions including acylation and reductive amination.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
1-(4-FLUOROPHENYL)-4-{4-[(PYRROLIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the piperazine ring.
Coupling Reactions: Suzuki-Miyaura coupling can be used to form carbon-carbon bonds, expanding the molecular framework.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-FLUOROPHENYL)-4-{4-[(PYRROLIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-4-{4-[(PYRROLIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the piperazine and pyrrolidinylmethylbenzoyl groups contribute to the overall molecular stability and specificity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 1-(4-FLUOROPHENYL)-4-{4-[(PYRROLIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE include:
1-(4-CYANOPHENYL)-4-{4-[(PYRROLIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE: This compound has a cyano group instead of a fluorophenyl group, which affects its electronic properties and reactivity.
1-(4-CHLOROPHENYL)-4-{4-[(PYRROLIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE: The presence of a chlorine atom alters the compound’s hydrophobicity and potential biological activity.
1-(4-METHOXYPHENYL)-4-{4-[(PYRROLIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE: The methoxy group introduces different steric and electronic effects compared to the fluorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O/c23-20-7-9-21(10-8-20)25-13-15-26(16-14-25)22(27)19-5-3-18(4-6-19)17-24-11-1-2-12-24/h3-10H,1-2,11-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZMMKIIKFQITG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.